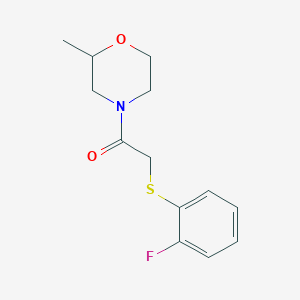
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone, also known as MMSE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MMSE is a sulfanyl-containing α-ketone derivative that has been shown to exhibit promising biological activities, making it a subject of interest for researchers looking to develop new drugs or probe biological systems.
作用机制
The exact mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone is not fully understood, but it is believed to act by binding to the active site of the target enzyme, thereby inhibiting its activity. 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone has been shown to exhibit competitive inhibition against acetylcholinesterase and non-competitive inhibition against butyrylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzymes involved in the regulation of neurotransmitters, as well as anti-inflammatory and antioxidant properties. These effects make 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone a promising candidate for the development of new drugs for the treatment of neurological disorders and other diseases.
实验室实验的优点和局限性
One advantage of using 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone in lab experiments is its potent inhibitory activity against various enzymes, which makes it a useful tool for studying enzyme kinetics and structure-activity relationships. However, one limitation of using 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone is its toxicity, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research involving 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone. One area of interest is the development of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone as a tool for studying enzyme kinetics and structure-activity relationships. Additionally, further research is needed to better understand the mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone and its potential applications in other areas of biochemistry and pharmacology.
合成方法
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone can be achieved through a multistep reaction sequence, starting from commercially available starting materials. The first step involves the preparation of 2-methylmorpholine-4-carbaldehyde, which is then reacted with 4-methylphenylmagnesium bromide to yield the corresponding alcohol. The alcohol is then oxidized to the corresponding ketone, which is further reacted with sodium sulfide to give the desired 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone product.
科学研究应用
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters in the brain, and their inhibition has been shown to have therapeutic potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-3-5-13(6-4-11)18-10-14(16)15-7-8-17-12(2)9-15/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGPURWSHDMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)
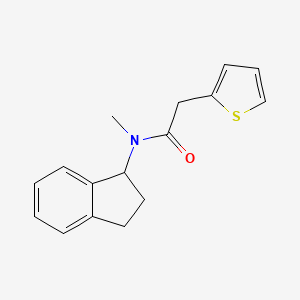
![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)
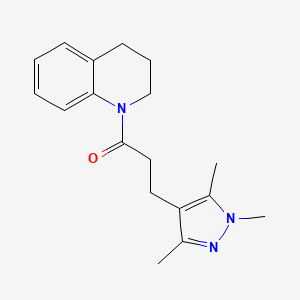
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
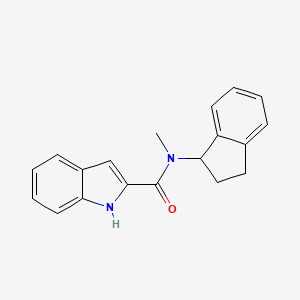
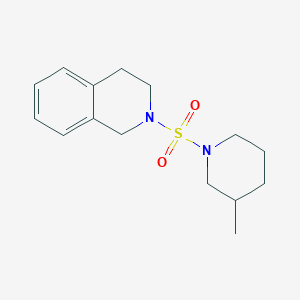
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)
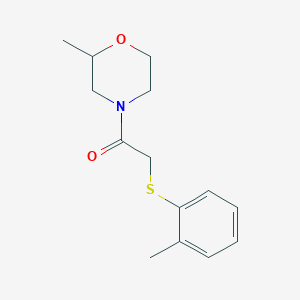
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)
